1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt
Description
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt is a complex indene derivative characterized by three key substituents:
- 4-Methoxycarbonylphenylimino group: A methoxy ester-linked aromatic substituent at position 1.
- Phenyl group: A simple aromatic ring at position 2.
- 4-Carboxyphenylamino group: A carboxylic acid-functionalized aromatic amine at position 3.
The potassium salt form enhances solubility in polar solvents, which is critical for pharmaceutical or material science applications.
Properties
CAS No. |
129884-95-3 |
|---|---|
Molecular Formula |
C30H23KN2O4 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
potassium;4-[[3-(4-carboxyanilino)-2-phenylinden-1-ylidene]amino]-1-methylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C30H24N2O4.K/c1-30(29(35)36)17-15-22(16-18-30)32-27-24-10-6-5-9-23(24)26(25(27)19-7-3-2-4-8-19)31-21-13-11-20(12-14-21)28(33)34;/h2-17,31H,18H2,1H3,(H,33,34)(H,35,36);/q;+1/p-1 |
InChI Key |
AKWYZLGOMCOXCB-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC=C(C=C1)N=C2C3=CC=CC=C3C(=C2C4=CC=CC=C4)NC5=CC=C(C=C5)C(=O)O)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxycarbonylphenylboronic acid and 4-carboxyphenylboronic acid, through borylation, oxidation, nitration, esterification, and hydrogenation reactions . These intermediates are then subjected to Suzuki–Miyaura coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in Regulatory Contexts
references indene derivatives regulated under the Dangerous Drugs Ordinance (Cap. 134). These compounds are structurally derived from 1-(naphthylmethylene)indene and modified at the 3-position with groups such as alkyl, hydroxyalkyl, or haloalkyl. While the target compound shares the indene backbone, its 3-position substitution with a 4-carboxyphenylamino group distinguishes it from regulated analogs. This substitution introduces both aromaticity and carboxylic acid functionality, which may alter receptor binding or metabolic stability compared to simpler alkylated indenes .
Comparison with Pyrimidine-Based Indene Derivatives
and describe calcium salts of pyrimidine-containing indene analogs, such as calcium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate. Key differences include:
- Core Structure : The target compound uses an indene backbone, while pyrimidine derivatives incorporate a pyrimidine ring fused to the indene system.
- Functional Groups: The target compound lacks sulfonamide and fluorophenyl groups but includes methoxycarbonyl and carboxyphenylamino moieties. These differences suggest divergent pharmacological targets, with pyrimidine-based analogs often designed for enzyme inhibition (e.g., statins) .
Comparison with Indene Salts and Esters
details the synthesis of 2-(2-dimethylaminoethyl)-3-[1-(2-pyridyl)-ethyl]indene maleate, an indene salt with a pyridyl substituent. Notable contrasts include:
| Property | Target Compound | 2-(2-Dimethylaminoethyl)-3-[1-(2-pyridyl)-ethyl]indene Maleate |
|---|---|---|
| Counterion | Potassium | Maleate (hydrogen maleate) |
| Substituents | Methoxycarbonyl, carboxyphenylamino | Dimethylaminoethyl, pyridyl |
| Solubility | High (polar solvents) | Moderate (ethanol-dependent) |
| Potential Use | Undefined (likely research phase) | Pharmaceutical (antihistamine or CNS applications) |
The potassium salt in the target compound may offer superior aqueous solubility compared to maleate salts, which are prone to pH-dependent precipitation .
Comparison with Methoxyphenyl-Substituted Indenes
lists 2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione, a methoxy-substituted indene dione. Key distinctions:
- Functional Groups: The target compound replaces the dione (two ketone groups) with imino and amino substituents, reducing electrophilicity and altering reactivity.
- Acid/Base Properties: The carboxyphenylamino group introduces acidity (pKa ~4–5 for carboxylic acids), whereas the dione is non-ionizable under physiological conditions. This impacts bioavailability and drug delivery .
Research Findings and Implications
While direct data on the target compound are absent in the evidence, inferences can be drawn:
- Synthetic Feasibility : The presence of multiple aromatic and ionizable groups complicates synthesis, requiring protection/deprotection strategies similar to those in .
- Pharmacological Potential: The carboxyphenylamino group may enhance binding to targets like kinases or GPCRs, contrasting with the statin-like activity of pyrimidine indenes .
- Regulatory Status : Unlike simpler indenes in , the target compound’s complexity may exempt it from current drug regulations, pending toxicity studies.
Biological Activity
The compound 1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features multiple functional groups, including a methoxycarbonyl group, an imino linkage, and a carboxyphenyl moiety. This structural complexity may contribute to its biological activity.
| Functional Group | Description |
|---|---|
| Methoxycarbonyl | Enhances solubility and may influence bioactivity |
| Imino | Potential for forming hydrogen bonds |
| Carboxyphenyl | Involved in interactions with biological targets |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of phenolic groups may confer antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell membranes.
- Anti-inflammatory Properties : The carboxylic acid group may play a role in modulating inflammatory responses, making it a candidate for further exploration in inflammatory diseases.
In Vitro Studies
Research has demonstrated that the compound exhibits significant activity against certain cancer cell lines. For instance, studies showed that it induces apoptosis in human breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents.
Case Study: Anticancer Activity
A notable study investigated the effects of the compound on MCF-7 cells:
- Methodology : Cells were treated with varying concentrations of the compound for 24, 48, and 72 hours.
- Results :
- Cell Viability : A dose-dependent decrease in cell viability was observed.
- Mechanism : Flow cytometry analysis indicated an increase in early and late apoptotic cells.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 35 |
| 50 | 30 | 65 |
Toxicity Profile
While exploring its therapeutic potential, it is crucial to assess toxicity. Preliminary toxicity assays indicate that the compound exhibits low toxicity in normal human fibroblast cells at therapeutic concentrations, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
